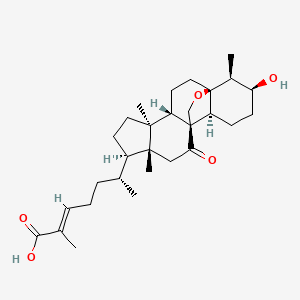
Siraitic acid A
Descripción general
Descripción
Siraitic Acid A is a naturally occurring compound classified as a cucurbitane triterpenoid. It is primarily isolated from the roots of the plant Siraitia grosvenorii. This compound is known for its potential health benefits, including its use as a natural sweetener and its role in traditional medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Siraitic Acid A can be synthesized through various chemical reactions involving the modification of cucurbitane triterpenoids. The synthetic routes often involve the use of specific catalysts and reaction conditions to achieve the desired structural modifications.
Industrial Production Methods: The industrial production of this compound typically involves the extraction and purification processes from the roots of Siraitia grosvenorii. The extraction process may include solvent extraction, followed by chromatographic techniques to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions: Siraitic Acid A can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium-based oxidants.
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) or metal hydrides such as lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions can be carried out using halogenating agents like bromine (Br₂) or iodine (I₂).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of this compound.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of other bioactive compounds.
Biology: Research has shown its potential as an α-glucosidase inhibitor, which may help in managing blood sugar levels.
Medicine: It is used in traditional medicine for its anti-inflammatory and antioxidant properties.
Industry: Siraitic Acid A is used as a natural sweetener in food and beverage products due to its high sweetness and low-calorie content.
Mecanismo De Acción
The mechanism by which Siraitic Acid A exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound interacts with enzymes such as α-glucosidase, inhibiting its activity and thereby reducing the breakdown of carbohydrates.
Pathways Involved: The compound modulates various metabolic pathways, including those involved in glucose metabolism and oxidative stress reduction.
Comparación Con Compuestos Similares
Siraitic Acid A is compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: Other cucurbitane triterpenoids, such as β-amyrin and daucosterol, share structural similarities with this compound.
Uniqueness: this compound is distinguished by its specific biological activities, particularly its role as a natural sweetener and its potential health benefits.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
(E,6R)-6-[(1R,4S,5S,8R,9R,12R,13S,16S,17S)-16-hydroxy-5,9,17-trimethyl-11-oxo-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadecan-8-yl]-2-methylhept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O5/c1-17(7-6-8-18(2)25(32)33)20-11-13-26(4)22-12-14-29-19(3)21(30)9-10-23(29)28(22,16-34-29)24(31)15-27(20,26)5/h8,17,19-23,30H,6-7,9-16H2,1-5H3,(H,32,33)/b18-8+/t17-,19+,20-,21+,22+,23+,26+,27-,28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEBMNJNYRCNCU-RIPWTOCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2C13CCC4C2(CO3)C(=O)CC5(C4(CCC5C(C)CCC=C(C)C(=O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CC[C@@H]2[C@]13CC[C@@H]4[C@@]2(CO3)C(=O)C[C@]5([C@]4(CC[C@@H]5[C@H](C)CC/C=C(\C)/C(=O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Siraitic Acid A and where is it found?
A1: this compound is a novel norcucurbitane triterpene glycoside found in the roots of the Siraitia grosvenorii plant, also known as Luo Han Guo. [] This plant is native to Southern China and its fruit is commonly used as a natural sweetener. []
Q2: What is the structure of this compound?
A2: While the provided abstracts don't explicitly detail this compound's structure, they do describe a closely related compound, Siraitic Acid IIA. [] Both are identified as norcucurbitane triterpene glycosides, suggesting structural similarities. To determine the specific structural features of this compound, further research and analysis would be needed.
Q3: How can I quantify this compound and other related compounds in Siraitia grosvenorii?
A3: Researchers have developed a High-Performance Liquid Chromatography (HPLC) method for determining the content of Siraitic Acid IIA and Siraitic Acid IIB in the roots of Siraitia grosvenorii. [] This method utilizes a ZORBAX SB-C18 column and a mobile phase of acetonitrile and water for separation and quantification. [] While this method specifically targets Siraitic Acids IIA and IIB, it may be adaptable for the analysis of this compound with further optimization.
Q4: Are there other notable compounds found in Siraitia grosvenorii?
A4: Yes, besides Siraitic Acids, Siraitia grosvenorii contains other interesting compounds. Research has identified flavonols, flavonol glycosides, and other triterpene glycosides within the plant. [] One study even isolated a new cucurbitane triterpene named Siraitic Acid F, characterized as 29-nor-4,24-diene-3,11-dioxo-19-hydroxy-6,19-cyclocucurbitane-26-oic acid. [] This diversity of chemical constituents highlights the plant's potential as a source of bioactive compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


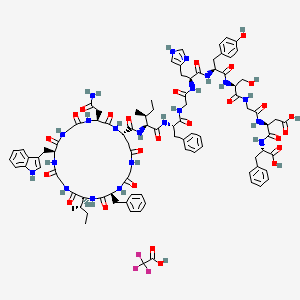
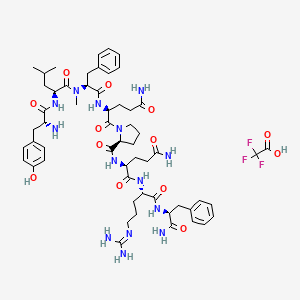
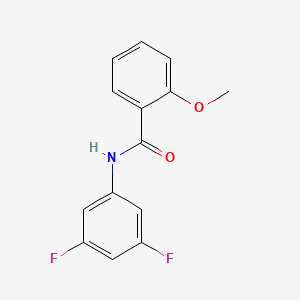
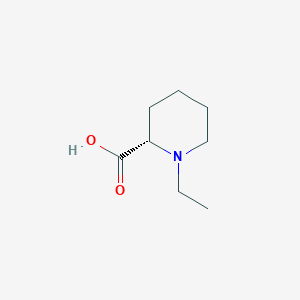
![sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B1496376.png)
![(1R,9S,10S)-17-(cyclobutylmethyl)-10-hydroxy-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B1496378.png)


![copper;7,16,25,34-tetratert-butyl-5-N,5-N,14-N,14-N,23-N,23-N,32-N,32-N-octamethyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene-5,14,23,32-tetramine](/img/structure/B1496383.png)
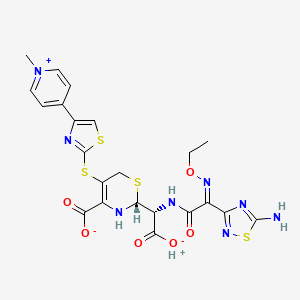
![hexasodium;(2,9,16,24,30-pentasulfonatooxy-19,27-diazaundecacyclo[23.19.0.03,23.04,20.05,18.08,17.010,15.026,42.028,41.029,38.031,36]tetratetraconta-1(25),2,4(20),5(18),6,8,10,12,14,16,21,23,26(42),28(41),29,31,33,35,37,39,43-henicosaen-37-yl) sulfate](/img/structure/B1496386.png)
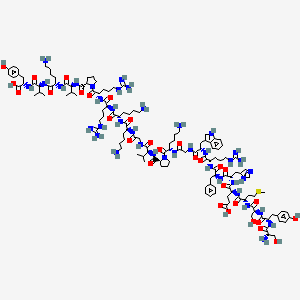
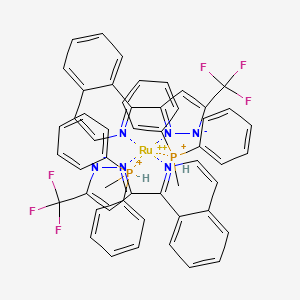
![[4,8-bis[5-(2-butyloctyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1496389.png)
